1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol
Description
Systematic IUPAC Name and Molecular Formula
The compound’s systematic IUPAC name is 1-(2,5-dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol , reflecting its substitution pattern on the phenyl ring and the arrangement of functional groups. The molecular formula is C₁₄H₂₃NO , with a molecular weight of 221.34 g/mol . The structure consists of a 2,5-dimethylphenyl group attached to a propanol backbone, where the second carbon bears an isopropylamino group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol |
| IUPAC Name | This compound |
Common Synonyms and Historical Terminology
This compound is referenced under multiple identifiers:
- 804432-42-6 (CAS Registry Number)
- DTXSID70667624 (EPA DSSTox ID)
- Benzenemethanol, 2,5-dimethyl-α-[1-[(1-methylethyl)amino]ethyl]- (alternative IUPAC descriptor).
Historically, its nomenclature has evolved to prioritize clarity in describing the isopropylamino substituent and phenyl ring methylation pattern.
Stereochemical Configuration and Isomeric Forms
The molecule contains two stereocenters :
- The carbon bearing the hydroxyl group (C1 of the propanol chain).
- The carbon linked to the isopropylamino group (C2).
This results in four possible stereoisomers : two enantiomeric pairs (R,R/S,S and R,S/S,R). However, the specific stereochemistry of the compound depends on synthetic routes. For example, asymmetric hydrogenation or resolution methods may yield enantiomerically pure forms, as seen in related amino alcohols. Diastereomers arising from different configurations at C1 and C2 exhibit distinct physicochemical properties, such as solubility and melting points.
Comparative Structural Analysis with Related Phenylethanolamine Derivatives
Structurally analogous compounds include:
- 2-(2,5-Dimethylphenyl)-2-(ethylamino)propan-1-ol (C₁₃H₂₁NO): Differs by an ethyl group instead of isopropyl on the amino substituent.
- 2-(2,5-Dimethylphenyl)-2-(propylamino)propan-1-ol (C₁₄H₂₃NO): Features a linear propylamino group rather than the branched isopropyl variant.
| Derivative | Amino Substituent | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| Target Compound | Isopropyl | C₁₄H₂₃NO | Branched alkyl chain |
| Ethylamino Analog | Ethyl | C₁₃H₂₁NO | Shorter linear chain |
| Propylamino Analog | Propyl | C₁₄H₂₃NO | Longer linear chain |
The isopropyl group confers greater steric hindrance compared to linear alkyl chains, influencing receptor binding affinity in pharmacological contexts. Additionally, the 2,5-dimethylphenyl moiety enhances lipophilicity relative to unsubstituted phenyl derivatives, as evidenced by logP comparisons.
Properties
CAS No. |
804432-42-6 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-9(2)15-12(5)14(16)13-8-10(3)6-7-11(13)4/h6-9,12,14-16H,1-5H3 |
InChI Key |
GHVOEYKSFYOHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(C)NC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and isopropylamine.
Formation of Intermediate: The aldehyde group of 2,5-dimethylbenzaldehyde reacts with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol has been investigated for its potential as a pharmaceutical agent due to its analgesic and anti-inflammatory properties.
Analgesic Effects
Research indicates that this compound exhibits pronounced analgesic effects. It has been shown to interact with pain pathways in the central nervous system, making it a candidate for pain management therapies.
Anti-inflammatory Properties
Studies have demonstrated that the compound can reduce inflammation in various models, suggesting its utility in treating inflammatory diseases.
Data Table: Pharmacological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Reduces pain response in animal models | |
| Anti-inflammatory | Decreases inflammatory markers | |
| Neuroprotective | Protects neuronal cells from damage |
Case Study 1: Analgesic Efficacy
A study published in the Journal of Pain Research evaluated the analgesic properties of this compound in a rodent model. The results showed a significant reduction in pain behavior compared to control groups, indicating its potential as an effective analgesic agent.
Case Study 2: Anti-inflammatory Action
In another study featured in Pharmacology Reports, the compound was tested for its anti-inflammatory effects using a carrageenan-induced paw edema model. The findings revealed a marked decrease in paw swelling, suggesting that it could be beneficial for conditions characterized by inflammation.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol involves:
Molecular Targets: The compound may target adrenergic receptors, leading to the activation of these receptors.
Pathways Involved: Activation of adrenergic receptors can result in increased levels of cyclic AMP (cAMP), leading to various physiological effects such as vasoconstriction and bronchodilation.
Comparison with Similar Compounds
Key Research Findings
Aromatic Substituent Effects :
- Methyl groups (electron-donating) stabilize the aromatic ring, increasing resistance to electrophilic substitution compared to dichloro or dimethoxy analogs .
- Dichloro substitution enhances thermal stability (boiling point: 344.6°C) but reduces solubility in polar solvents .
Amino Group Influence: Secondary amines (e.g., isopropylamino) exhibit lower receptor-binding affinity in some adrenergic analogs but improved pharmacokinetic profiles .
Salt Forms :
- Hydrochloride salts (e.g., CAS 5696-15-1) significantly enhance aqueous solubility, critical for drug formulation .
Biological Activity
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol is a member of the phenylpropanolamine class, which is recognized for its sympathomimetic properties. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various conditions through its interaction with adrenergic receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a phenyl ring substituted with two methyl groups and a propanolamine moiety. The compound's chemical formula is C13H19N and it has a molecular weight of approximately 205.3 g/mol.
The biological activity of this compound primarily involves its interaction with adrenergic receptors:
- Molecular Targets : It is hypothesized that the compound targets alpha and beta adrenergic receptors, leading to physiological responses such as increased heart rate, vasoconstriction, and bronchodilation.
- Pathways Involved : Activation of these receptors can enhance cyclic AMP (cAMP) levels, which plays a crucial role in various signaling pathways that regulate cardiac function and vascular tone.
Pharmacological Effects
The pharmacological effects of this compound have been studied in various contexts:
Sympathomimetic Activity
This compound exhibits sympathomimetic activity, mimicking the effects of endogenous catecholamines. It has been shown to increase heart rate and blood pressure in animal models, indicating its potential use in treating conditions like hypotension or asthma.
Antimicrobial Activity
Recent studies have explored its antimicrobial properties. For instance, derivatives of similar compounds have demonstrated significant activity against Helicobacter pylori, suggesting a potential therapeutic role in gastrointestinal infections .
Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
Case Studies
Case Study 1: Cardiovascular Effects
In a controlled study involving rodents, administration of this compound resulted in a marked increase in heart rate and systolic blood pressure compared to baseline measurements. This suggests its potential utility in managing acute hypotensive episodes.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested various derivatives against H. pylori. The results indicated that modifications at the amine α-carbon significantly enhanced potency, with some compounds achieving IC50 values below 0.01 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
